1H-Pyrazolo[3,4-d]pyridazine
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Overview
Description
1H-Pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-d]pyridazine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of 3-amino-1H-pyrazole with 1,2-diketones under acidic conditions can yield this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with amine or alcohol functional groups.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Pyridazine: A six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Uniqueness: 1H-Pyrazolo[3,4-d]pyridazine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its structural features allow for a wide range of biological activities and applications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
189686-80-4 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
2H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)3-7-6-1/h1-3H,(H,8,9) |
InChI Key |
RDNNZYOQZGCDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=CC2=NN1 |
Origin of Product |
United States |
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